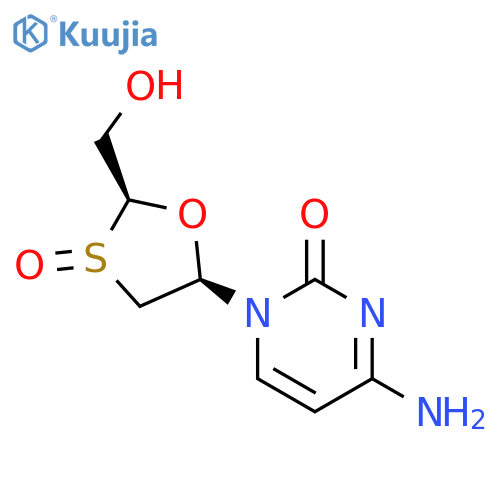

Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide)

Lamivudine (R)-Sulfoxide structure

商品名:Lamivudine (R)-Sulfoxide

Lamivudine (R)-Sulfoxide 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyrimidinone,4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI)

- Lamivudine (R)-Sulfoxide

- 1,3-Oxathiolane, 2(1H)-pyrimidinone deriv.

- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, S-oxide, [2R-(2a,3b,5a)]-

- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-, [2R-(2a,3b,5a)]-

- GI 138870X

- Lamivudine EP Impurity G

- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-S-oxide

- 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

- 4-AMINO-1-((2R,3R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE S-OXIDE

- UNII-3SN4QFF34D

- Lamivudine impurity H [USP]

- 2(1H)-Pyrimidinone, 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-

- Lamivudine sulfoxide, (R)-

- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3beta,5alpha))-

- Lamivudine impurity H

- GI138870X

- Lamivudine impurity H [EP]

- (R)-lamivudine sulfoxide

- Q27257980

- Lamivudine sulfoxide

- 3SN4QFF34D

- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-, S-OXIDE, (2R-(2.ALPHA.,3.BETA.,5.ALPHA.))-

- Lamivudine impurity H RS [USP]

- 160552-54-5

- LAMIVUDINE IMPURITY H [USP IMPURITY]

- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3alpha,5alpha))-

- UNII-6IRT7BIB8R

- GI-138870X

- LAMIVUDINE IMPURITY H [EP IMPURITY]

- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-, (2alpha,5alpha)-

- GI-138868X

- 131086-23-2

- 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

- Q27264964

- (S)-lamivudine sulfoxide

- 6IRT7BIB8R

- 2(1H)-PYRIMIDINONE, 4-AMINO-1-((2R,3S,5S)-2-(HYDROXYMETHYL)-3-OXIDO-1,3-OXATHIOLAN-5-YL)-

- LAMIVUDINE IMPURITY G [EP IMPURITY]

- 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine

- LAMIVUDINE IMPURITY G [USP IMPURITY]

- Lamivudine sulfoxide, (S)-

-

- インチ: InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1

- InChIKey: LJMQAXFNQNADRZ-FYZWQCAOSA-N

- ほほえんだ: OC[C@@H]1S(=O)C[C@H](N2C=CC(N)=NC2=O)O1

計算された属性

- せいみつぶんしりょう: 245.047

- どういたいしつりょう: 245.047

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 395

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.3

- トポロジー分子極性表面積: 124A^2

じっけんとくせい

- 密度みつど: 1.93±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 601.7°Cat760mmHg

- フラッシュポイント: 317.7°C

- ようかいど: 溶出度(44 g/l)(25ºC)、

Lamivudine (R)-Sulfoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L172475-25mg |

Lamivudine (R)-Sulfoxide |

160552-54-5 | 25mg |

$437.00 | 2023-05-18 | ||

| A2B Chem LLC | AE96639-50mg |

4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |

160552-54-5 | 50mg |

$919.00 | 2024-04-20 | ||

| TRC | L172475-10mg |

Lamivudine (R)-Sulfoxide |

160552-54-5 | 10mg |

$ 211.00 | 2023-09-07 | ||

| TRC | L172475-50mg |

Lamivudine (R)-Sulfoxide |

160552-54-5 | 50mg |

$ 822.00 | 2023-09-07 | ||

| TRC | L172475-100mg |

Lamivudine (R)-Sulfoxide |

160552-54-5 | 100mg |

$ 1598.00 | 2023-09-07 | ||

| A2B Chem LLC | AE96639-10mg |

4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |

160552-54-5 | 10mg |

$326.00 | 2024-04-20 | ||

| A2B Chem LLC | AE96639-100mg |

4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |

160552-54-5 | 100mg |

$1673.00 | 2024-04-20 |

Lamivudine (R)-Sulfoxide 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

160552-54-5 (Lamivudine (R)-Sulfoxide) 関連製品

- 134678-17-4(Lamivudine)

- 139757-68-9(4’-Epi Lamivudine)

- 152128-77-3(Emtricitabine S-Oxide (Mixture of Diastereomers))

- 134680-32-3(Lamivudine EP Impurity D)

- 160552-55-6(2(1H)-Pyrimidinone,4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI))

- 136846-20-3(2’-Epi-Lamivudine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量